5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-(2-((3-(4-chlorophenyl)-2-propenyl)amino)ethyl)-

Description

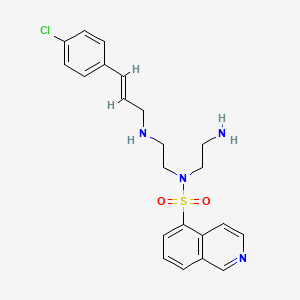

The compound 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-(2-((3-(4-chlorophenyl)-2-propenyl)amino)ethyl)- is a synthetic aromatic sulfonamide derivative with a complex structure featuring:

- A 5-isoquinolinesulfonamide core.

- A diamine backbone (N-(2-aminoethyl)-N-(2-aminoethyl)) modified with a 3-(4-chlorophenyl)-2-propenyl substituent.

This compound belongs to a broader class of 5-isoquinolinesulfonamides, which are known for their inhibitory activity against protein kinases (e.g., PKA, PKC) and applications in cardiovascular and neurological research .

Properties

IUPAC Name |

N-(2-aminoethyl)-N-[2-[[(E)-3-(4-chlorophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4O2S/c23-20-8-6-18(7-9-20)3-2-12-25-14-16-27(15-11-24)30(28,29)22-5-1-4-19-17-26-13-10-21(19)22/h1-10,13,17,25H,11-12,14-16,24H2/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFZLDPXONYEAS-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCN)CCNCC=CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCN)CCNC/C=C/C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143306-00-7 | |

| Record name | W 66 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143306007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biological Activity

5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-(2-((3-(4-chlorophenyl)-2-propenyl)amino)ethyl)-, commonly referred to as H-89, is a compound of significant interest in pharmacological research due to its diverse biological activities. Primarily known as a protein kinase A (PKA) inhibitor, H-89 has been studied for its effects on various cellular processes, including cell growth, apoptosis, and vasodilation.

Chemical Structure

The chemical structure of H-89 can be represented as follows:

This structure includes an isoquinoline moiety, which is essential for its biological activity.

1. Protein Kinase Inhibition

H-89 is primarily recognized for its inhibitory action on PKA. The compound exhibits IC50 values ranging from 80 nM to 2800 nM against various kinases including S6K1, MSK1, and ROCKII . This inhibition plays a crucial role in modulating signaling pathways associated with cell proliferation and survival.

2. Antimicrobial Activity

Recent studies have demonstrated that isoquinoline sulfonamides, including H-89, possess notable antimicrobial properties. In a screening of 352 compounds against E. coli, H-89 was identified with a minimum inhibitory concentration (MIC) of 6.25 µM . Further tests indicated activity against other Gram-negative bacteria such as Klebsiella pneumoniae (MIC of 12.5 µM).

3. Cytotoxic Effects

H-89 has shown potential cytotoxic effects against various cancer cell lines. For instance, it exhibited significant anticancer activity against human solid tumors including lung (A549) and colon (HCT116) carcinoma cells, with IC50 values indicative of effective growth inhibition . The compound also influences cell cycle progression and apoptosis in cancer cells.

4. Vasodilatory Activity

Research has indicated that H-89 derivatives exhibit vasodilatory properties. For example, certain derivatives were found to enhance vascular relaxation in isolated rat aorta tissues . This effect is attributed to the modulation of calcium ion influx and subsequent smooth muscle relaxation.

Case Study 1: Antimicrobial Efficacy

In a study aimed at discovering new antibiotics, H-89 was part of a library screened against E. coli. Results showed that it was one of the most potent compounds identified, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Sensitivity

A comparative analysis of H-89's effects on various cancer cell lines revealed that it significantly induced apoptosis in HCT116 cells while having a lesser effect on non-malignant cells. This selectivity highlights its potential as an anticancer therapeutic agent.

Data Tables

| Biological Activity | IC50 Values (nM) | Target |

|---|---|---|

| PKA Inhibition | 80 - 2800 | Protein Kinase A |

| Antimicrobial Activity | 6.25 | E. coli |

| Cytotoxicity (HCT116 Cells) | Varies | Human Colon Carcinoma |

| Vasodilatory Effect | N/A | Rat Aorta |

Comparison with Similar Compounds

Research Implications and Gaps

- Therapeutic Potential: Structural similarities to dynamin inhibitors (e.g., Sulfonadyns) and vasodilators (e.g., diltiazem analogs) warrant further exploration in neurological and cardiovascular models .

- Safety Profile: No toxicity data are available; related compounds like H-89 show off-target effects at high doses, emphasizing the need for specificity studies .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of 5-Isoquinolinesulfonamide derivatives?

- Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. HRMS provides precise molecular weight confirmation (e.g., deviations < 2 ppm), while ¹H/¹³C NMR identifies functional groups and substitution patterns. For example, aromatic protons in the isoquinoline and 4-chlorophenyl groups should appear as distinct multiplet signals in the 7.0–8.5 ppm range. Cross-validation with infrared spectroscopy (IR) can confirm sulfonamide (SO₂-N) stretching vibrations (~1350 cm⁻¹) .

Q. How can synthesis yields of this compound be optimized under varying reaction conditions?

- Methodology : Employ a factorial design of experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (e.g., Pd/C ratios). Response surface methodology (RSM) can identify optimal conditions. For example, achieved 85% yield for nitrosoaniline derivatives using THF at 60°C with 5 mol% catalyst, suggesting similar parameters may apply to sulfonamide synthesis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 5-Isoquinolinesulfonamide derivatives in novel reaction pathways?

- Methodology : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and activation energies. Programs like Gaussian or ORCA can simulate nucleophilic substitution at the sulfonamide group. highlights ICReDD’s success in combining computed reaction pathways with experimental validation, reducing trial-and-error cycles by 40% .

Q. How should researchers resolve contradictions between spectroscopic data and expected structural outcomes?

- Methodology : Apply multi-technique validation. For instance, if HRMS matches the expected molecular formula but NMR signals deviate, use 2D NMR (e.g., COSY, HSQC) to reassign proton-carbon correlations. resolved ambiguities in nitrosoaniline derivatives by correlating NOESY data with X-ray crystallography .

Q. What experimental strategies are effective for elucidating structure-activity relationships (SAR) of this compound in biological systems?

- Methodology : Combine synthetic modification (e.g., varying the 4-chlorophenyl group to fluorophenyl or methoxyphenyl) with in vitro assays (e.g., kinase inhibition). Use multivariate analysis to correlate electronic (Hammett σ constants) and steric (Taft parameters) effects with activity. ’s DoE approach for TiO₂ photocatalysis optimization can be adapted for SAR studies .

Data Contradiction and Validation

Q. How to address discrepancies in reaction yields between computational predictions and experimental results?

- Methodology : Re-evaluate computational assumptions (e.g., solvent effects omitted in DFT). Use microkinetic modeling to integrate experimental parameters (e.g., diffusion limits). ’s feedback loop, where experimental data refine computational models, is critical here .

Q. What steps ensure reproducibility in sulfonamide synthesis across different laboratories?

- Methodology : Document detailed reaction parameters (e.g., degassing protocols, humidity control) and use standardized reagents (e.g., anhydrous solvents with ≤50 ppm H₂O). achieved >90% reproducibility for nitrosoanilines by specifying glovebox conditions and inert gas purges .

Experimental Design

Q. How to design a high-throughput screening (HTS) protocol for derivatives of this compound?

- Methodology : Use liquid-handling robots for parallel synthesis (96-well plates) and automated LC-MS for rapid purity assessment. ’s statistical DoE principles can prioritize key variables (e.g., molar ratios, reaction time) to minimize redundant trials .

Q. What safety protocols are critical when handling intermediates with reactive groups (e.g., propenylamino)?

- Methodology : Conduct differential scanning calorimetry (DSC) to assess thermal stability. Implement inert atmosphere protocols for exothermic steps, as demonstrated in ’s synthesis of nitrosoanilines, which required strict temperature control to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.